molecular formula C15H13FN2O3S B5810108 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide

2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide

Cat. No. B5810108
M. Wt: 320.3 g/mol
InChI Key: DHRQVZNTRCSZKJ-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide, also known as BFN, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BFN is a potent inhibitor of bacterial enoyl-acyl carrier protein reductase (ENR), which is a key enzyme involved in the biosynthesis of fatty acids in bacteria.

Mechanism of Action

2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide inhibits bacterial ENR by binding to the active site of the enzyme and preventing the reduction of the acyl-ACP intermediate. This leads to the accumulation of the intermediate, which is toxic to the bacteria and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for the development of new antibacterial agents. In addition, 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide has been shown to have a broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide is its potent antibacterial activity, which makes it a promising candidate for the development of new antibacterial agents. However, one of the limitations of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research on 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide. One area of interest is the development of new antibacterial agents based on the structure of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide. Another area of interest is the study of the mechanism of action of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide and its interaction with bacterial ENR. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide, which will be important for the development of new antibacterial agents.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide involves a multi-step process that starts with the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-nitrobenzoyl chloride. The resulting compound is then reacted with benzylthiol to form 2-(benzylthio)-5-nitrobenzoic acid. This intermediate compound is then reacted with N,N-dimethylacetamide to form the final product, 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide.

Scientific Research Applications

2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide has been extensively studied for its antibacterial activity. Several studies have shown that 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide is a potent inhibitor of bacterial ENR, which makes it a promising candidate for the development of new antibacterial agents. 2-(benzylthio)-N-(2-fluoro-5-nitrophenyl)acetamide has been shown to be effective against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

properties

IUPAC Name

2-benzylsulfanyl-N-(2-fluoro-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c16-13-7-6-12(18(20)21)8-14(13)17-15(19)10-22-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRQVZNTRCSZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzylsulfanyl-N-(2-fluoro-5-nitrophenyl)acetamide

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